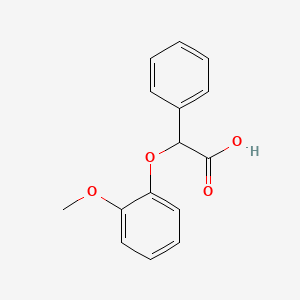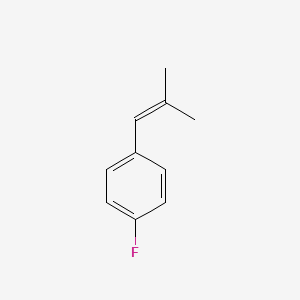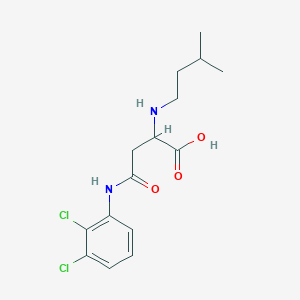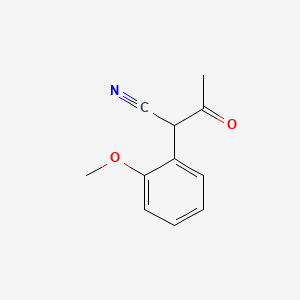![molecular formula C12H9NO5S B12122535 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)
2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-[5-((2E)-3-(2-furyl)prop-2-enylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétique est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle furane, un cycle thiazolidine et un groupement acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-[5-((2E)-3-(2-furyl)prop-2-enylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétique implique généralement plusieurs étapes, commençant par la préparation des intermédiaires furane et thiazolidine. Les étapes clés comprennent:
Formation de l'intermédiaire furane: Cela peut être réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Synthèse du cycle thiazolidine: Cela implique la réaction d'un dérivé de la thiourée avec un composé carbonylé approprié.
Réaction de couplage: Les intermédiaires furane et thiazolidine sont ensuite couplés dans des conditions spécifiques pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse afin d'améliorer le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, des environnements réactionnels contrôlés et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-[5-((2E)-3-(2-furyl)prop-2-enylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétique peut subir diverses réactions chimiques, notamment:
Oxydation: Le cycle furane peut être oxydé pour former des furanones correspondantes.
Réduction: La double liaison dans le groupement prop-2-enylidène peut être réduite pour former des dérivés saturés.
Substitution: Le groupement acide acétique peut participer à des réactions d'estérification ou d'amidification.
Réactifs et conditions courantes
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Hydrogénation utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution: Estérification avec des alcools en présence de catalyseurs acides, ou amidification avec des amines.
Principaux produits
Oxydation: Formation de furanones.
Réduction: Formation de dérivés saturés.
Substitution: Formation d'esters ou d'amides.
Applications de la recherche scientifique
L'acide 2-[5-((2E)-3-(2-furyl)prop-2-enylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétique a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine: Investigué pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-[5-((2E)-3-(2-furyl)prop-2-enylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, en modulant leur activité et en conduisant à des effets en aval. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires.
Applications De Recherche Scientifique
2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Propriétés
Formule moléculaire |
C12H9NO5S |
|---|---|
Poids moléculaire |
279.27 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)7-13-11(16)9(19-12(13)17)5-1-3-8-4-2-6-18-8/h1-6H,7H2,(H,14,15)/b3-1+,9-5- |
Clé InChI |
RKKKRTGPRPJQAK-SJAMCSFMSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
SMILES canonique |
C1=COC(=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12122469.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12122470.png)

![[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12122476.png)


![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)

![(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122499.png)

![4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid](/img/structure/B12122520.png)
